Cas no 206557-04-2 ((ALLYLOXYCARBONYLMETHYL)TRIPHENYL-)

206557-04-2 structure
Nome del prodotto:(ALLYLOXYCARBONYLMETHYL)TRIPHENYL-
(ALLYLOXYCARBONYLMETHYL)TRIPHENYL- Proprietà chimiche e fisiche
Nomi e identificatori
-
- (ALLYLOXYCARBONYLMETHYL)TRIPHENYL-
- (2-oxo-2-prop-2-enoxyethyl)-triphenylphosphanium,iodide
- ALLYL OXYCARBONYLMETHYL TRIPHENYLPHOSPHONIUM IODIDE
- {2-Oxo-2-[(prop-2-en-1-yl)oxy]ethyl}(triphenyl)phosphanium iodide
- Allyloxycarbonylmethyl triphenylphosphonium iodide
- (2-allyloxy-2-oxo-ethyl)-triphenyl-phosphonium iodide
- Phosphonium, [2-oxo-2-(2-propen-1-yloxy)ethyl]triphenyl-, iodide (1:1)
- (2-oxo-2-prop-2-enoxyethyl)-triphenylphosphanium;iodide
- (2-(Allyloxy)-2-oxoethyl)triphenylphosphoniumiodide
- J-013495
- 206557-04-2
- (Allyloxycarbonylmethyl)triphenylphosphonium iodide
- SCHEMBL6325177
- [(Allyloxycarbonyl)methyl]triphenylphosphonium iodide
- MFCD00191712
- DTXSID90583655
- AKOS017345094
- (2-(Allyloxy)-2-oxoethyl)triphenylphosphonium iodide
-
- Inchi: InChI=1S/C23H22O2P.HI/c1-2-18-25-23(24)19-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h2-17H,1,18-19H2;1H/q+1;/p-1
- Chiave InChI: PJGRTFGJXKYEIH-UHFFFAOYSA-M
- Sorrisi: C=CCOC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]
Proprietà calcolate
- Massa esatta: 488.04021g/mol
- Massa monoisotopica: 488.04021g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 27
- Conta legami ruotabili: 8
- Complessità: 398
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 26.3Ų
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: niente
Proprietà sperimentali
- Colore/forma: Non determinato
- Punto di fusione: 138 °C (dec.)(lit.)
- Solubilità: Non determinato
(ALLYLOXYCARBONYLMETHYL)TRIPHENYL- Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:UN 2811 6.1/PG 2
- WGK Germania:3
- Codice categoria di pericolo: 20/21/22-36/37/38
- Istruzioni di sicurezza: 26-36
-
Identificazione dei materiali pericolosi:
(ALLYLOXYCARBONYLMETHYL)TRIPHENYL- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-239209-10 g |
(Allyloxycarbonylmethyl)triphenylphosphonium iodide, |
206557-04-2 | 10g |
¥1,579.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-239209-10g |
(Allyloxycarbonylmethyl)triphenylphosphonium iodide, |
206557-04-2 | 10g |
¥1579.00 | 2023-09-05 |
(ALLYLOXYCARBONYLMETHYL)TRIPHENYL- Letteratura correlata
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
4. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
206557-04-2 ((ALLYLOXYCARBONYLMETHYL)TRIPHENYL-) Prodotti correlati
- 55552-24-4(Acetic acid,2-(diphenylphosphino)-, ethyl ester)
- 1806787-01-8(3,6-Diamino-2-(difluoromethyl)-4-iodopyridine)
- 2460756-93-6(3-Bromo-1-phenylazetidine)
- 899961-05-8(4-(4-chlorophenyl)sulfanyl-N-{3-cyano-4H,5H,6H-cyclopentabthiophen-2-yl}butanamide)
- 1214382-59-8(3-Chloro-2'-fluorobiphenyl-2-carboxaldehyde)
- 2172531-94-9(2-(aminomethyl)-N-(2,2,2-trifluoroethyl)-2,3-dihydro-1-benzofuran-5-amine)
- 2377031-71-3(Tert-butyl N-[1-(5-bromopyrazin-2-yl)pyrrolidin-3-yl]carbamate)
- 1803607-90-0(tert-butyl N-(3-azabicyclo[3.1.1]heptan-6-yl)carbamate;oxalic acid)
- 1861351-43-0(Acetamide, N-(2,3-dihydro-1H-isoindol-5-yl)-2,2,2-trifluoro-)
- 13138-53-9(4-nitrobenzene-1,2-dicarboxamide)
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
